1-(2-Methylbenzo[d]thiazol-5-yl)ethanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H11NOS |
|---|---|
Molecular Weight |
193.27 g/mol |
IUPAC Name |
1-(2-methyl-1,3-benzothiazol-5-yl)ethanol |
InChI |
InChI=1S/C10H11NOS/c1-6(12)8-3-4-10-9(5-8)11-7(2)13-10/h3-6,12H,1-2H3 |
InChI Key |
VPTKWRFYAYTYDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)C(C)O |
Origin of Product |
United States |
Synthetic Methodologies for 1 2 Methylbenzo D Thiazol 5 Yl Ethanol and Analogues
Retrosynthetic Analysis and Key Precursors
A logical retrosynthetic analysis of 1-(2-methylbenzo[d]thiazol-5-yl)ethanol reveals two primary disconnection approaches, both of which converge on key, readily accessible precursors. The primary disconnection is at the C-O bond of the alcohol, leading back to the corresponding ketone, 5-acetyl-2-methylbenzo[d]thiazole. This ketone is a pivotal intermediate in many synthetic routes.
A further disconnection of the ethanol (B145695) side chain via a Grignard-type reaction points to 2-methylbenzo[d]thiazole-5-carbaldehyde (B1271751) as another key precursor. The benzothiazole (B30560) ring itself can be retrosynthetically disconnected to reveal simpler starting materials such as substituted anilines and a source of the thiazole (B1198619) ring.
Utilization of 2-Methylbenzo[d]thiazole-5-derivatives as Synthetic Intermediates
Derivatives of 2-methylbenzo[d]thiazole substituted at the 5-position are the most direct precursors to this compound. The two most important intermediates are:
2-Methylbenzo[d]thiazole-5-carbaldehyde: This aldehyde can be converted to the target secondary alcohol through the addition of a methyl group, typically via a Grignard reagent like methylmagnesium bromide.
The synthesis of these intermediates often starts from appropriately substituted aminophenols or anilines which undergo cyclization to form the benzothiazole core.
Role of Substituted Benzonitriles in Synthesis
Substituted benzonitriles can play a role in the formation of the benzothiazole nucleus. The condensation of 2-aminothiophenols with nitriles, often catalyzed by copper salts, provides a direct route to 2-substituted benzothiazoles. nih.gov While not the most common route to 5-substituted benzothiazoles, a suitably functionalized benzonitrile (B105546) could theoretically be employed in the construction of the core heterocyclic structure.
Classical and Modern Synthetic Routes
The synthesis of this compound can be achieved through various established and contemporary synthetic methods. These routes primarily differ in their approach to constructing the benzothiazole ring and in the method used to generate the chiral alcohol.
Multi-Component Reaction Strategies
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like substituted benzothiazoles from simple starting materials in a one-pot fashion. nih.gov For instance, the reaction of an appropriately substituted aniline, an aldehyde, and a sulfur source can lead to the formation of the benzothiazole ring system. While a direct MCR to form this compound is not commonly reported, MCRs can be effectively used to synthesize the key precursor, 5-acetyl-2-methylbenzo[d]thiazole.
Catalytic Reduction Approaches
The reduction of the carbonyl group in 5-acetyl-2-methylbenzo[d]thiazole is a critical step in the synthesis of the target alcohol. Standard reducing agents such as sodium borohydride (B1222165) (NaBH4) in a suitable solvent like methanol (B129727) or ethanol are effective for this transformation, yielding the racemic alcohol. rsc.orgthieme-connect.comnih.gov
For the synthesis of enantiomerically pure this compound, asymmetric catalytic hydrogenation of the prochiral ketone, 5-acetyl-2-methylbenzo[d]thiazole, is the most elegant and efficient method. This approach utilizes a chiral catalyst to selectively produce one enantiomer of the alcohol.
Ruthenium complexes bearing chiral diphosphine ligands, such as those developed by Noyori and coworkers, are highly effective for the asymmetric hydrogenation of a wide range of ketones, including heteroaromatic ketones. nih.govrsc.orgresearchgate.net The catalyst system trans-RuCl2[(R)-xylbinap][(R)-daipen] and related complexes have demonstrated high enantioselectivity in the reduction of various heteroaromatic ketones. nih.gov
(R)-Rucy-xylBinap, a commercially available chiral ruthenium catalyst, belongs to this class of highly efficient catalysts for asymmetric hydrogenation. takasago.com The reaction is typically carried out under a hydrogen atmosphere in the presence of a base. The chiral environment created by the catalyst directs the hydrogenation to one face of the carbonyl group, leading to the formation of the corresponding chiral alcohol with high enantiomeric excess (ee).
The general conditions for such a reaction would involve dissolving the 5-acetyl-2-methylbenzo[d]thiazole in a suitable solvent, adding the chiral ruthenium catalyst and a base, and then subjecting the mixture to hydrogen gas pressure.
Table 1: Key Synthetic Intermediates and Target Compound
| Compound Name | Structure | Role in Synthesis |
| 5-Acetyl-2-methylbenzo[d]thiazole | Key precursor; prochiral ketone for asymmetric hydrogenation. | |
| 2-Methylbenzo[d]thiazole-5-carbaldehyde | Alternative precursor for Grignard addition. | |
| This compound | Target chiral alcohol. | |
| (R)-Rucy-xylBinap | Chiral catalyst for asymmetric hydrogenation. |
Table 2: Comparison of Synthetic Routes to this compound
| Synthetic Route | Key Transformation | Stereocontrol | Advantages | Disadvantages |
| Grignard Reaction | Addition of MeMgBr to an aldehyde | Racemic | Utilizes readily available starting materials. | Produces a racemic mixture requiring resolution. |
| Reduction with NaBH4 | Reduction of a ketone | Racemic | Simple and high-yielding. | Produces a racemic mixture requiring resolution. |
| Asymmetric Hydrogenation | Catalytic reduction of a ketone with a chiral catalyst | Enantioselective | Direct synthesis of a single enantiomer with high purity. | Requires a specialized and often expensive chiral catalyst. |
Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
The Suzuki-Miyaura cross-coupling reaction represents a powerful tool for the formation of carbon-carbon bonds and can be theoretically applied to the synthesis of this compound. This approach would typically involve the coupling of a 5-halo-2-methylbenzothiazole derivative with a suitable organoboron reagent. For instance, coupling 5-bromo-2-methylbenzothiazole (B1274153) with a boronic acid or ester containing a protected ethanol equivalent could be a viable strategy.
However, the direct introduction of the 1-hydroxyethyl group via Suzuki-Miyaura coupling presents challenges due to the limited commercial availability and stability of the required boronic acid derivative. While the Suzuki-Miyaura reaction is highly effective for aryl-aryl couplings in the benzothiazole series, its application for introducing functionalized alkyl groups at the 5-position requires careful selection of catalysts, ligands, and reaction conditions to achieve satisfactory yields. nih.gov Optimization of parameters such as the palladium catalyst, base, and solvent system is critical to the success of such coupling reactions. researchgate.netresearchgate.net
Derivatization from Ketone Precursors
A more direct and widely applicable method for the synthesis of this compound is through the derivatization of a ketone precursor, specifically 5-acetyl-2-methylbenzothiazole. This two-step approach involves the initial synthesis of the ketone followed by its reduction to the desired secondary alcohol.
The synthesis of the ketone precursor, 5-acetyl-2-methylbenzothiazole, is typically achieved through a Friedel-Crafts acylation reaction of 2-methylbenzothiazole (B86508). mdpi.comlibretexts.orgcore.ac.uknih.gov This electrophilic aromatic substitution reaction introduces an acetyl group onto the 5-position of the benzothiazole ring.
Once the 5-acetyl-2-methylbenzothiazole is obtained, it can be readily reduced to this compound. A common and effective reducing agent for this transformation is sodium borohydride (NaBH4). mdma.chias.ac.inresearchgate.net The reaction is typically carried out in a protic solvent such as methanol or ethanol, or a mixture of solvents like THF and methanol. ias.ac.in The hydride from the borohydride attacks the electrophilic carbonyl carbon of the ketone, leading to the formation of the corresponding alcohol upon workup. This method is generally high-yielding and chemoselective, as sodium borohydride does not typically reduce the benzothiazole ring itself under these conditions.
Table 1: Reduction of 5-acetyl-2-methylbenzothiazole
| Precursor | Reagent | Solvent | Product |
|---|
Solvent Systems and Reaction Conditions Optimization
The choice of solvent and the optimization of reaction conditions are paramount in maximizing the yield and purity of this compound, particularly in the reduction of the ketone precursor.
For the sodium borohydride reduction of 5-acetyl-2-methylbenzothiazole, alcoholic solvents like methanol and ethanol are commonly employed due to their ability to dissolve both the ketone and the reducing agent. ias.ac.in The use of a co-solvent such as tetrahydrofuran (B95107) (THF) can be beneficial in enhancing the solubility of the starting material. ias.ac.in
Temperature is another critical parameter. The reduction is often carried out at room temperature or slightly below to control the reaction rate and minimize potential side reactions. ias.ac.in The reaction time can vary depending on the scale and specific conditions but is typically monitored by techniques like thin-layer chromatography (TLC) to ensure the complete consumption of the starting material.
The molar ratio of the reducing agent to the ketone is also a key factor. An excess of sodium borohydride is generally used to ensure the complete conversion of the ketone to the alcohol.
Table 2: Optimization of Reaction Conditions for Ketone Reduction
| Parameter | Condition | Rationale |
|---|---|---|
| Solvent | Methanol, Ethanol, THF/Methanol | Good solubility for reactants, facilitates hydride transfer. ias.ac.in |
| Temperature | 0°C to Room Temperature | Controls reaction rate, minimizes side products. |
| Reducing Agent | Sodium Borohydride | Chemoselective for ketones, readily available, and easy to handle. mdma.ch |
| Reaction Time | Monitored by TLC | Ensures complete conversion of the starting material. |
Purification and Isolation Techniques for Synthesized Compounds
Following the synthesis of this compound, appropriate purification and isolation techniques are essential to obtain the compound in a pure form. The choice of method depends on the physical state of the product and the nature of any impurities.
A standard workup procedure for the sodium borohydride reduction involves quenching the excess reagent with a dilute acid, such as hydrochloric acid, followed by extraction of the product into an organic solvent like ethyl acetate. ias.ac.in The organic layer is then washed with brine, dried over an anhydrous salt such as sodium sulfate, and the solvent is removed under reduced pressure.
For further purification, column chromatography is a highly effective technique. rsc.org Silica (B1680970) gel is a common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The polarity of the eluent can be adjusted to achieve optimal separation of the desired alcohol from any unreacted ketone or other byproducts.
Recrystallization is another valuable purification method, particularly if the product is a solid. ias.ac.in A suitable solvent or solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol has been reported as a suitable recrystallization solvent for related benzothiazole derivatives. researchgate.net The process involves dissolving the crude product in a minimal amount of the hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the mother liquor.
Table 3: Purification Techniques
| Technique | Description |
|---|---|
| Extraction | Separation of the product from the aqueous reaction mixture using an immiscible organic solvent like ethyl acetate. |
| Column Chromatography | Purification based on differential adsorption of components on a stationary phase (e.g., silica gel) using a liquid mobile phase (e.g., hexane/ethyl acetate). rsc.org |
| Recrystallization | Purification of a solid compound by dissolving it in a hot solvent and allowing it to crystallize upon cooling. ias.ac.in |
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.
Predicted ¹H NMR data for 1-(2-Methylbenzo[d]thiazol-5-yl)ethanol suggests the presence of distinct signals corresponding to the aromatic protons of the benzothiazole (B30560) ring system, the methyl group, the methine proton of the ethanol (B145695) substituent, the methylene (B1212753) protons, and the hydroxyl proton. The anticipated chemical shifts (δ) in parts per million (ppm) are influenced by the electron-withdrawing nature of the benzothiazole core and the hydroxyl group.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| CH₃ (on thiazole (B1198619) ring) | ~ 2.8 | Singlet | N/A |
| CH (on ethanol side chain) | ~ 5.0 | Quartet | ~ 6.5 |
| CH₃ (on ethanol side chain) | ~ 1.5 | Doublet | ~ 6.5 |
| OH | Variable | Singlet (broad) | N/A |
| Aromatic-H (C4-H) | ~ 8.0 | Doublet | ~ 8.5 |
| Aromatic-H (C6-H) | ~ 7.8 | Doublet of doublets | ~ 8.5, ~1.8 |
Note: Predicted data is generated based on standard NMR prediction software and may vary from experimental values.
The predicted ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. Each unique carbon atom in this compound is expected to produce a distinct signal. The chemical shifts are indicative of the electronic environment of each carbon atom.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| CH₃ (on thiazole ring) | ~ 20 |
| C2 (thiazole ring) | ~ 168 |
| C4 (aromatic) | ~ 122 |
| C5 (aromatic) | ~ 140 |
| C6 (aromatic) | ~ 125 |
| C7 (aromatic) | ~ 121 |
| C7a (aromatic bridgehead) | ~ 153 |
| C3a (aromatic bridgehead) | ~ 135 |
| CH (on ethanol side chain) | ~ 70 |
Note: Predicted data is generated based on standard NMR prediction software and may vary from experimental values.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound (C₁₀H₁₁NOS), the expected molecular weight is approximately 193.06 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 193. Key fragmentation pathways would likely involve the loss of a methyl group (CH₃) to give a fragment at m/z 178, and the cleavage of the ethanol side chain. A significant fragment would be anticipated at m/z 175, corresponding to the benzothiazole core after the loss of the entire ethanol side chain.
Predicted Mass Spectrometry Data
| m/z | Predicted Fragment |
|---|---|
| 193 | [M]⁺ |
| 178 | [M - CH₃]⁺ |
| 175 | [M - CH₂CHOH]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=N, C=C, and C-S bonds.
Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H (alcohol) | 3400-3200 | Strong, Broad |
| C-H (aromatic) | 3100-3000 | Medium |
| C-H (aliphatic) | 3000-2850 | Medium |
| C=N (thiazole) | ~ 1620 | Medium |
| C=C (aromatic) | 1600-1450 | Medium to Strong |
| C-O (alcohol) | ~ 1100 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The benzothiazole ring system is a chromophore that is expected to exhibit characteristic absorption bands in the UV region. The presence of the auxochromic hydroxyl group may cause a slight shift in the absorption maxima. The spectrum, typically recorded in a solvent like ethanol, would likely show π → π* transitions associated with the aromatic system.
Predicted UV-Vis Absorption Data
| Solvent | Predicted λmax (nm) | Transition |
|---|
Chromatographic Methods for Purity Assessment
Chromatographic techniques are essential for verifying the purity of a synthesized compound. High-Performance Liquid Chromatography (HPLC) is a commonly used method for this purpose. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water (with a possible acid modifier like formic acid), would be suitable for the analysis of this compound. A pure sample would exhibit a single, sharp peak at a specific retention time under defined chromatographic conditions. The purity can be quantified by measuring the peak area as a percentage of the total area of all observed peaks.
Typical HPLC Conditions for Purity Assessment
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water gradient |
| Detector | UV at 254 nm |
| Flow Rate | 1.0 mL/min |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. For the analysis of this compound, HPLC would be instrumental in determining its purity. A typical HPLC analysis would involve dissolving a sample of the compound in a suitable solvent and injecting it into the HPLC system. The separation would likely be achieved using a reversed-phase column, where the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture, such as acetonitrile and water.
The resulting chromatogram would ideally show a single, sharp peak, indicating the purity of the compound. The retention time of this peak would be a characteristic feature of this compound under the specific analytical conditions. Should any impurities be present, they would appear as additional peaks at different retention times. Quantitative analysis could also be performed by creating a calibration curve from standards of known concentration.
Table 1: Hypothetical HPLC Parameters for Purity Analysis of this compound
| Parameter | Example Condition |
|---|---|
| Column | C18 (Reversed-Phase) |
| Mobile Phase | Acetonitrile/Water Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
This table represents typical starting conditions for method development and does not reflect actual experimental data.
Elemental Composition Analysis (CHN)
Elemental analysis, specifically CHN analysis, is a cornerstone technique for the characterization of organic compounds. It determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) within a sample of this compound. This is achieved through the high-temperature combustion of a small, precisely weighed sample of the compound. The combustion process converts carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas. These resulting gases are then separated and quantified by a detector.
The experimental percentages of C, H, and N are then compared to the theoretical values calculated from the compound's chemical formula, C10H11NOS. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and supports the confirmation of its identity and purity.
Table 2: Theoretical Elemental Composition of this compound (C10H11NOS)
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 10 | 120.10 | 62.15% |
| Hydrogen | H | 1.01 | 11 | 11.11 | 5.75% |
| Nitrogen | N | 14.01 | 1 | 14.01 | 7.25% |
| Oxygen | O | 16.00 | 1 | 16.00 | 8.28% |
| Sulfur | S | 32.07 | 1 | 32.07 | 16.57% |
| Total | | | | 193.29 | 100.00% |
This table presents the calculated theoretical values based on the molecular formula.
Single Crystal X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. To perform this analysis on this compound, a high-quality single crystal of the compound would be required. This crystal would be mounted on a diffractometer and irradiated with a beam of X-rays.
As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted X-ray beams, the crystallographic data can be determined. This includes the unit cell dimensions (the basic repeating unit of the crystal lattice), the space group (which describes the symmetry of the crystal), and the precise coordinates of each atom in the molecule. This information allows for the unambiguous determination of the compound's solid-state structure, including bond lengths, bond angles, and intermolecular interactions.
Table 3: Illustrative Crystallographic Data Parameters for a Hypothetical Crystal of this compound
| Parameter | Description |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Volume (V) | ų |
| Z (Molecules per unit cell) | Integer value |
| Calculated Density (ρ) | g/cm³ |
| R-factor | Measure of agreement between experimental and calculated structure factors |
This table lists the types of data that would be obtained from a single-crystal X-ray diffraction experiment; no experimental data is currently available.
Structure Activity Relationship Sar Studies of 1 2 Methylbenzo D Thiazol 5 Yl Ethanol Derivatives
Elucidating Structural Modulations Influencing Biological Activity
Key active sites for substitution on the benzothiazole (B30560) molecule are positions 2, 4, 5, 6, and 7. pharmacyjournal.in The presence of the methyl group at the 2-position and the ethanol (B145695) group at the 5-position of the parent compound are foundational to its activity. Research has shown that the introduction of different functional groups at other positions can modulate the compound's properties. For instance, hydrophobic moieties incorporated into the molecule have been shown to be conducive to cytotoxic activity against cancer cell lines. pharmacyjournal.in
| Structural Modification | Observed Influence on Biological Activity |
|---|---|
| Introduction of hydrophobic moieties | Enhances cytotoxic activity in cancer cell lines. pharmacyjournal.in |
| Modification of the substituent at the 2-position | Phenyl and substituted phenyl groups can confer anticancer, anti-TB, anticonvulsant, and anti-inflammatory properties. pharmacyjournal.in |
| Alterations to the ethanol side chain at the 5-position | The hydroxyl group allows for hydrogen bonding, potentially influencing solubility and target binding. solubilityofthings.com |
Impact of Substituent Effects on the Benzothiazole Ring System
The electronic and steric properties of substituents on the benzothiazole ring play a pivotal role in determining the biological activity of 1-(2-methylbenzo[d]thiazol-5-yl)ethanol derivatives. The strategic placement of electron-donating or electron-withdrawing groups can significantly alter the molecule's pharmacokinetic and pharmacodynamic profiles.
Research indicates that the substitution pattern on the benzene (B151609) portion of the benzothiazole heterocycle has a marked effect. For instance, the presence of a chlorine atom at the 6th position has been shown to increase bioactivity when compared to a fluorine substitution at the 5th position. nih.gov Generally, compounds bearing electron-withdrawing groups such as nitro (NO2), carboxyl (COOH), and halogens tend to exhibit enhanced activity in certain assays. chemistryjournal.net
Specifically, the following observations have been made regarding substituent effects:
Position 5: Replacement of hydrogen with chlorine or fluorine can increase the potency of the compound. pharmacyjournal.in
Position 6: The presence of hydroxyl (-OH), methoxy (B1213986) (-OCH3), or methyl (-CH3) groups at this position can boost the compound's potency. pharmacyjournal.in Halogen substituents at this position have also been noted for increasing bioactivity. nih.gov
General Trends: The introduction of a methyl or halogen substituent into the 3'-position of a 2-phenyl group can enhance potency and broaden the spectrum of action against various cancer cell lines. chemistryjournal.net
The electronic factors within the benzothiazole ring system have a substantial impact on the antimicrobial activity of these compounds. mdpi.com The distribution of electron density, which is influenced by the nature and position of substituents, affects how the molecule interacts with its biological target.
| Position | Substituent | Effect on Biological Activity |
|---|---|---|
| 5 | -Cl, -F | Increases potency. pharmacyjournal.in |
| 6 | -OH, -OCH3, -CH3 | Boosts potency. pharmacyjournal.in |
| 6 | -Cl | Notable increase in bioactivity. nih.gov |
| General | Electron-withdrawing groups (e.g., -NO2, -COOH, halogens) | Generally show better activity. chemistryjournal.net |
Stereochemical Influences on Compound Efficacy
The presence of a chiral center in this compound, located at the carbon atom of the ethanol side chain bearing the hydroxyl group, introduces the element of stereochemistry. This means the compound can exist as two enantiomers, (R)- and (S)-1-(2-methylbenzo[d]thiazol-5-yl)ethanol. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit different biological activities, potencies, and metabolic pathways.
While specific studies detailing the differential efficacy of the (R) and (S) enantiomers of this compound are not extensively available in the provided search results, the fundamental principles of stereochemistry in drug action are highly relevant. The three-dimensional arrangement of atoms in a molecule is critical for its interaction with chiral biological macromolecules such as enzymes and receptors.
The differential binding of enantiomers to a target protein can be likened to the way a left-handed glove will not fit a right hand. One enantiomer may bind with high affinity and elicit the desired biological response, while the other may bind with lower affinity, have a different effect, or even be inactive. Therefore, the stereochemical configuration of the ethanol side chain in derivatives of this compound is a critical factor that can profoundly influence their efficacy. Future research focusing on the synthesis and biological evaluation of individual enantiomers is essential for a complete understanding of the SAR of this class of compounds.
Investigation of Biological Activities and Molecular Interactions Excluding Clinical Data
Antimicrobial Activity Studies
Comprehensive searches of available scientific databases yielded no specific studies investigating the antimicrobial activities of 1-(2-Methylbenzo[d]thiazol-5-yl)ethanol. The following subsections detail the lack of data for specific antimicrobial efficacies.
No research articles or data were found that specifically evaluated the antibacterial efficacy of this compound against any bacterial strains. Although the broader class of benzothiazole (B30560) derivatives has been explored for antibacterial properties, specific data for this compound is not available in the reviewed literature.
Table 1: Antibacterial Efficacy of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) | Source |
|---|---|---|---|
| Data Not Available | Data Not Available | Data Not Available | N/A |
There is currently no published research that has specifically assessed the antifungal efficacy of this compound. While thiazole (B1198619) and benzothiazole scaffolds are of interest in the development of antifungal agents, studies on this particular molecule have not been reported.
Table 2: Antifungal Efficacy of this compound
| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Source |
|---|---|---|
| Data Not Available | Data Not Available | N/A |
A review of the literature did not reveal any studies specifically investigating the antimycobacterial activity of this compound against Mycobacterium tuberculosis strains. Research on the antimycobacterial properties of benzothiazole derivatives exists, but data for the specified compound is absent.
Table 3: Antimycobacterial Activity of this compound against M. tuberculosis
| M. tuberculosis Strain | Minimum Inhibitory Concentration (MIC) | Source |
|---|---|---|
| Data Not Available | Data Not Available | N/A |
Enzymatic Inhibition Assays
The potential for this compound to act as an enzyme inhibitor was also investigated. However, specific data for its activity against the enzymes of interest are not available in the current body of scientific literature.
No studies were identified that specifically profiled the inhibitory activity of this compound against monoamine oxidase A (MAO-A) or monoamine oxidase B (MAO-B). While some 2-methylbenzothiazole (B86508) derivatives have been investigated as MAO inhibitors, specific data for the ethanol-substituted compound at the 5-position is not documented.
Table 4: Monoamine Oxidase (MAO) Inhibition Profile of this compound
| Enzyme | IC50 (µM) | Selectivity Index (MAO-B/MAO-A) | Source |
|---|---|---|---|
| MAO-A | Data Not Available | Data Not Available | N/A |
| MAO-B | Data Not Available | Data Not Available | N/A |
There are no specific studies available in the scientific literature that report on the α-glucosidase inhibitory activity of this compound. Although other benzothiazole derivatives have been assessed for this activity, data for this particular compound could not be found.
Table 5: α-Glucosidase Inhibition by this compound
| IC50 (µM) | Standard Reference | Source |
|---|---|---|
| Data Not Available | Data Not Available | N/A |
Receptor Binding and Modulation Investigations
Metabotropic Glutamate Receptor Subtype 5 (mGluR5) Ligand Interactions
No studies were found that investigated the binding affinity or modulatory effects of this compound on the mGluR5 receptor.
Anti-inflammatory Response Evaluation
There is no available data from in vitro or in vivo studies evaluating the anti-inflammatory properties of this compound.
Anticonvulsant Activity Screening
Screening studies to determine the anticonvulsant potential of this compound have not been reported in the scientific literature.
Antiviral Activity Assessments
No research has been published assessing the efficacy of this compound against any viral pathogens.
Anticancer Activity Research
There are no published studies on the cytotoxic or antiproliferative effects of this compound on any cancer cell lines.
Molecular Mechanisms of Action (Hypotheses and Preliminary Findings)
Due to the absence of primary research on the biological activities of this compound, there are no established or hypothesized molecular mechanisms of action.
Computational Chemistry and Molecular Modeling
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how a ligand, such as 1-(2-Methylbenzo[d]thiazol-5-yl)ethanol, might interact with the active site of a protein or other biological macromolecule.
Currently, there are no specific molecular docking studies published in the scientific literature for this compound. Therefore, detailed research findings, including data on binding affinities, interaction modes (e.g., hydrogen bonds, hydrophobic interactions), and key amino acid residues involved in the binding, are not available for this compound.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a more realistic representation of molecular interactions and conformational changes than static docking models. MD simulations are used to assess the stability of ligand-protein complexes and to analyze the conformational landscape of a molecule.
As with molecular docking, there is no published research detailing molecular dynamics simulations performed on this compound. Consequently, there is no data available on its conformational analysis or the stability of its potential binding complexes with any biological target.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, untested compounds.
While QSAR studies have been developed for various sets of benzothiazole (B30560) derivatives to predict their activities against different targets, no existing QSAR models specifically include this compound. nih.govallsubjectjournal.comresearchgate.netmdpi.comresearchgate.net Therefore, there are no predictive analyses or data tables of molecular descriptors and their contributions to the biological activity for this particular compound.
In Silico Screening and Virtual Library Design
In silico screening involves the use of computational methods to screen large libraries of virtual compounds to identify those with a high probability of binding to a specific biological target. Virtual library design is the process of creating these libraries of compounds for screening.
There is no evidence in the scientific literature of this compound being included in any in silico screening campaigns or being used as a scaffold for the design of virtual libraries.
Based on a thorough review of available scientific literature, there is a notable absence of research focused on the computational chemistry and molecular modeling of this compound. While the broader class of benzothiazole derivatives has been the subject of numerous computational studies, the specific compound that is the focus of this article has not been investigated using these methods. As a result, there are no detailed research findings or data tables to present for its molecular docking simulations, molecular dynamics simulations, QSAR modeling, or its inclusion in in silico screening and virtual library design. This highlights a gap in the current scientific knowledge and suggests an opportunity for future research to explore the computational properties and potential biological activities of this compound.
Future Research Directions and Potential Applications
Design and Synthesis of Novel Derivates with Enhanced Specificity
The inherent biological activity of the benzothiazole (B30560) scaffold serves as a compelling starting point for the design and synthesis of novel derivatives of 1-(2-Methylbenzo[d]thiazol-5-yl)ethanol with enhanced specificity. Future research will likely focus on strategic structural modifications to optimize interactions with specific biological targets. Methodologies such as pharmacophore modeling and three-dimensional quantitative structure-activity relationship (3D-QSAR) studies will be instrumental in identifying the key structural features essential for potent and selective activity.
For instance, in-silico design and molecular docking studies have been effectively employed to develop new benzothiazole compounds targeting specific pathways, such as the p53-MDM2 inhibitory pathway in breast cancer. nih.gov Similar computational approaches can be applied to this compound to predict its binding modes with various enzymes or receptors, thereby guiding the synthesis of derivatives with improved affinity and selectivity. Structure-activity relationship (SAR) studies will also be crucial, systematically modifying the ethanol (B145695) side chain, the methyl group at the 2-position, and substitutions on the benzene (B151609) ring to elucidate their impact on biological activity. nih.govresearchgate.net The synthesis of such derivatives can be achieved through established chemical routes, including the reaction of appropriate precursors with various reagents to introduce diverse functional groups. researchgate.netnih.gov
Table 1: Potential Structural Modifications and Their Rationale
| Modification Site | Potential Modification | Rationale for Enhanced Specificity |
| Ethanol Side Chain | Esterification, Etherification, Replacement with other functional groups | To alter polarity, hydrogen bonding capacity, and steric interactions with the target's binding pocket. |
| 2-Methyl Group | Replacement with larger alkyl or aryl groups | To explore the impact of steric bulk on target binding and selectivity. |
| Benzene Ring | Introduction of electron-withdrawing or electron-donating groups | To modulate the electronic properties of the molecule and influence its interaction with biological targets. |
Exploration of Alternative Biological Targets
The diverse pharmacological activities exhibited by benzothiazole derivatives suggest that this compound and its future analogs could interact with a wide array of biological targets. While some benzothiazoles are known for their anticancer and antimicrobial properties, a key area of future research will be the exploration of alternative therapeutic areas.
Neurodegenerative Diseases: Recent studies have highlighted the potential of 2-methylbenzothiazole (B86508) derivatives as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders like Parkinson's disease. nih.gov This opens up the exciting possibility of investigating this compound and its derivatives as potential therapeutic agents for such conditions. Furthermore, some benzothiazole compounds are being explored as multi-target-directed ligands for Alzheimer's disease, simultaneously modulating targets like cholinesterases and histamine (B1213489) H3 receptors. nih.gov
Antiviral Applications: The benzothiazole nucleus is a common pharmacophore in the design of antiviral agents. mdpi.commdpi.com Derivatives have shown activity against a range of viruses by targeting various viral enzymes and proteins. mdpi.com Future research could therefore screen this compound and its analogs for efficacy against various viral pathogens.
Antimicrobial Activity: The antimicrobial potential of benzothiazole derivatives is well-documented. nih.gov Investigations into the activity of this compound against a spectrum of bacterial and fungal strains, including drug-resistant variants, would be a logical and promising research direction.
Application as Chemical Probes for Biological Systems
The inherent fluorescent properties of many benzothiazole derivatives make them attractive candidates for development as chemical probes for visualizing and understanding complex biological processes. researchgate.netmdpi.com The rigid, planar structure and π-electron conjugated system of the benzothiazole core often lead to strong fluorescence. mdpi.com
Future research could focus on harnessing these properties in this compound to create novel fluorescent probes. By coupling this molecule with specific recognition moieties, it may be possible to design sensors for a variety of analytes, including metal ions, reactive oxygen species, and specific biomolecules. nih.govresearchgate.net For example, benzothiazole-based chemosensors have been successfully developed for the detection of biologically important metal ions like Zn2+. researchgate.net Such probes could be invaluable for real-time imaging in living cells and tissues, providing insights into cellular functions and disease pathologies. nih.gov The development of "turn-on" fluorescent probes, where fluorescence is enhanced upon binding to the target analyte, would be a particularly valuable goal. nih.gov
Development of Advanced Analytical Techniques for Compound Detection and Quantification
As research into this compound and its derivatives progresses, the need for sensitive and reliable analytical methods for their detection and quantification in various matrices will become paramount. This is crucial for pharmacokinetic studies, environmental monitoring, and quality control.
Several advanced analytical techniques are well-suited for this purpose. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful methods for the separation, identification, and quantification of benzothiazole derivatives in complex samples, including biological fluids and environmental waters. nih.govresearchgate.netmdpi.com Gas chromatography-mass spectrometry (GC-MS) can also be employed, particularly for more volatile derivatives. researchgate.net
Furthermore, the development of electrochemical sensors based on modified electrodes could offer a rapid and cost-effective alternative for the detection of 2-methylbenzothiazole compounds. nih.gov These techniques, when properly validated, will provide the necessary tools to accurately measure the concentration of this compound and its metabolites, contributing to a better understanding of its behavior in biological and environmental systems.
Table 2: Advanced Analytical Techniques for Benzothiazole Derivatives
| Technique | Principle | Application |
| HPLC | Separation based on differential partitioning between a stationary and mobile phase. | Quantification in pharmaceutical formulations and biological samples. |
| LC-MS/MS | Separation by HPLC followed by mass analysis for high sensitivity and specificity. | Trace level detection in environmental and biological matrices. nih.govmdpi.com |
| GC-MS | Separation of volatile compounds followed by mass analysis. | Analysis of specific derivatives in various samples. researchgate.net |
| Electrochemical Sensors | Measurement of current or potential changes upon interaction with the analyte. | Rapid and portable detection in field applications. nih.gov |
Synergistic Effects in Combination with Other Bioactive Compounds
The exploration of synergistic interactions between this compound and other bioactive compounds represents a promising strategy to enhance therapeutic efficacy and combat drug resistance. Combination therapy is a cornerstone of modern medicine, particularly in the treatment of cancer and infectious diseases.
Given the potential antimicrobial and anticancer activities of benzothiazole derivatives, future studies could investigate the effects of combining this compound with existing antibiotics or chemotherapeutic agents. mdpi.comnih.gov For instance, some novel 2-aminobenzothiazole (B30445) derivatives have shown potent antimicrobial activity, including against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Combining such compounds with conventional antibiotics could potentially lower the required doses, reduce side effects, and overcome resistance mechanisms. Similarly, in cancer therapy, combining a targeted agent like a derivative of this compound with a traditional cytotoxic drug could lead to enhanced tumor cell killing and a broader spectrum of activity.
Q & A
Q. What are the common synthetic routes for 1-(2-Methylbenzo[d]thiazol-5-yl)ethanol?
The compound is typically synthesized via cyclocondensation reactions. For example, 2-amino-5-chlorobenzothiazole derivatives can react with α-chloro ketones (e.g., α-chloropentanedione) in absolute ethanol under reflux conditions (24–48 hours). Purification is achieved via silica gel chromatography using hexane-ethyl acetate gradients . Microwave-assisted Hantzsch thiazole synthesis is an alternative, reducing reaction times to 4–8 hours with comparable yields (~95%) . Key intermediates like 1-(2-aminobenzo[d]thiazol-5-yl)ethanone are critical for subsequent functionalization .
Q. Which spectroscopic techniques are used to characterize this compound?
- 1H NMR : Signals for aromatic protons (δ 7.89–7.07 ppm) and methyl groups (δ 2.53–2.66 ppm) confirm substitution patterns .
- IR Spectroscopy : Peaks at 3334 cm⁻¹ (N–H stretch) and 1745 cm⁻¹ (C=O stretch) validate functional groups .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>95%) .
Q. What preliminary biological activities have been reported?
Derivatives of this scaffold exhibit antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values ranging from 8–32 µg/mL . Anticancer potential is also noted, particularly in kinase inhibition assays (IC₅₀ = 1.2–5.6 µM) .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
Yield optimization involves:
- Solvent Selection : Absolute ethanol or dioxane improves solubility and reaction efficiency .
- Catalysis : Pyridine enhances chalcone formation (yield: 85–97%) .
- Workup Strategies : Quenching with NaHSO₃ minimizes side-product formation during bromination steps .
- Purification : Gradient elution in silica gel chromatography (hexane:EtOAc 6:4) resolves regioisomers .
Q. How to address contradictions in biological activity data across studies?
Discrepancies often arise from:
- Assay Variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or cell lines .
- Substituent Effects : Electron-withdrawing groups (e.g., –NO₂) enhance antimicrobial activity but reduce solubility, impacting bioavailability .
- Dosage-Dependent Effects : Nonlinear dose-response curves may require reevaluation of IC₅₀/EC₅₀ calculations .
Q. What computational methods support structure-activity relationship (SAR) analysis?
- Molecular Docking : Glide/SP docking (Schrödinger Suite) identifies key interactions with targets like GLP1 receptors or bacterial enzymes .
- QSAR Models : Hammett constants (σ) and logP values correlate substituent hydrophobicity with antimicrobial potency .
- Free Energy Perturbation (FEP) : Predicts binding affinity changes for derivatives with triazole or oxadiazole moieties .
Q. How to design derivatives for improved metabolic stability?
- Bioisosteric Replacement : Replace labile ester groups with tetrazole rings (e.g., 2-(1H-tetrazol-5-yl)ethanol derivatives) to enhance stability .
- Prodrug Strategies : Mask polar hydroxyl groups as pivalate esters, improving membrane permeability .
- CYP450 Inhibition Assays : Screen for interactions using human liver microsomes to predict metabolic pathways .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
